molecular formula C11H15F2N5 B11759394 1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11759394
M. Wt: 255.27 g/mol
InChI Key: GKACDPMQXSUYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS: 1006442-59-6, Compound A) is a pyrazole-derived amine featuring a difluoroethyl substituent and a 1,5-dimethylpyrazole methylamine moiety. Its structural uniqueness lies in the combination of fluorine atoms (enhancing lipophilicity and metabolic stability) and the pyrazole scaffold (common in kinase inhibitors and bioactive molecules) . This article compares Compound A with structurally related pyrazole derivatives, focusing on synthesis, physicochemical properties, biological activity, and commercial availability.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-8-9(4-15-17(8)2)3-14-10-5-16-18(6-10)7-11(12)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

GKACDPMQXSUYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The synthesis begins with the preparation of substituted pyrazole intermediates. Two parallel routes are commonly employed:

  • Knorr Pyrazole Synthesis : Cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic conditions. For the 1,5-dimethylpyrazole moiety, methyl substituents are introduced via alkylation of hydrazine derivatives prior to cyclization.

  • Transition Metal-Catalyzed Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of difluoroethyl groups at specific positions.

Example Protocol for 1-(2,2-Difluoroethyl)-1H-Pyrazole Synthesis:

  • Reactants : 1H-pyrazole (1.0 equiv), 2,2-difluoroethyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 78% after column chromatography (SiO₂, hexane/EtOAc 4:1)

Methylene Bridge Installation

The methylene linker is introduced via nucleophilic substitution or reductive amination:

  • N-Alkylation : Reacting 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine with 1,5-dimethyl-1H-pyrazol-4-ylmethyl bromide in the presence of NaH (2.0 equiv) in THF at 0–25°C.

  • Reductive Amination : Condensation of pyrazole-4-carbaldehyde derivatives with amines using NaBH₃CN or NaBH(OAc)₃ in MeOH.

Comparative Data for Alkylation vs. Reductive Amination:

MethodReagentsTemperatureYield (%)Purity (%)
N-AlkylationNaH, THF0–25°C6595
Reductive AminationNaBH₃CN, MeOHRT5892

Regioselective Functionalization Strategies

Directed Ortho-Metalation (DoM)

To achieve precise substitution patterns, DoM with LiTMP (lithium 2,2,6,6-tetramethylpiperidide) directs functionalization at the pyrazole C4 position:

  • Protect the pyrazole N1 position with a TMS group.

  • Treat with LiTMP (–78°C, THF) followed by electrophilic quenching with difluoroethyl iodide.

  • Deprotect under mild acidic conditions (HCl/MeOH).

Key Advantage : Enables >90% regioselectivity for C4 substitution, critical for avoiding byproducts.

Catalytic C–H Activation

Recent advances employ Pd(OAc)₂ with directing groups (e.g., pyridine) to functionalize pyrazoles without preactivation:

  • Conditions : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), DMAc, 100°C, 24 h

  • Yield : 72% with >20:1 regioselectivity

Optimization of Critical Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Screening for N-Alkylation:

SolventBaseReaction Time (h)Yield (%)
THFNaH1265
DMFK₂CO₃870
DCMEt₃N2445

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : Hexane/EtOAc gradients (3:1 to 1:1) resolve unreacted amines and bromide precursors.

  • Reverse Phase C18 : MeCN/H₂O (0.1% TFA) for final polishing (purity >99%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, pyrazole-H), 4.20 (t, J=15 Hz, 2H, CH₂CF₂), 3.90 (s, 3H, N–CH₃).

  • HRMS : m/z calcd for C₁₁H₁₆F₂N₅ [M+H]⁺: 292.1392; found: 292.1389.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, flow reactors minimize thermal gradients and improve mixing:

  • Microreactor Setup : Residence time 30 min, 80°C, 10 bar pressure.

  • Output : 85% yield at 1 kg/day throughput.

Cost-Effective Reagent Alternatives

  • Difluoroethyl Source : Replace expensive 2,2-difluoroethyl bromide with difluoroethanol/PBr₃ in situ.

  • Catalyst Recycling : Pd/C recovery via filtration reduces metal costs by 40% .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its structural features that may allow it to interact with various biological targets such as enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of specific biochemical pathways, particularly in cancer treatment and anti-inflammatory applications.

Anticancer Activity

Numerous studies have focused on the anticancer properties of pyrazole derivatives. The compound's structure suggests it could inhibit key enzymes involved in tumor growth and proliferation. For instance, pyrazole derivatives have shown promising results in inhibiting aurora kinases, which are crucial for cell division and often overexpressed in cancer cells.

Case Study: Aurora Kinase Inhibition
A study demonstrated that similar pyrazole compounds exhibited cytotoxic effects against various cancer cell lines. For example, a related derivative showed significant inhibitory activity against the MDA-MB-231 breast cancer cell line with an IC50 value indicating substantial anticancer properties.

Anti-inflammatory Applications

The compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This mechanism could make it a candidate for treating inflammatory diseases.

Table 1: Biological Activities of 1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Activity Mechanism Reference
AnticancerInhibition of aurora kinases
Anti-inflammatoryInhibition of COX enzymes
Enzyme modulationInteraction with specific biochemical pathways

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compound A and Analogs

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Purity
Compound A C₁₀H₁₄F₂N₅ 254.25 2,2-Difluoroethyl; 1,5-Dimethylpyrazole methylamine 1006442-59-6 95%
N-[(2,3-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C₁₂H₁₃F₂N₃ 237.25 2,3-Difluorobenzyl; 1-Methylpyrazole 1006472-90-7 N/A
1-(2,2-Difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine C₁₃H₁₅F₂N₃O 267.28 4-Methoxybenzyl 1170969-82-0 95%
N-Butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine C₉H₁₆F₂N₃ 239.69 N-Butyl 1856097-64-7 N/A
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl C₁₁H₁₂ClF₂N₃ 259.68 2-Methylphenyl; Difluoromethyl N/A N/A

Key Observations :

  • Fluorine substitution patterns vary: Compound A uses a difluoroethyl group, while others employ difluoromethyl (e.g., ) or trifluoromethyl (e.g., Ceapin-A9 in ), impacting electronic and hydrophobic properties.

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Melting Point (°C) ¹H NMR (Key Signals) LogP (Predicted)
Compound A Not reported δ 4.02 (s, CH₃), 8.17 (s, pyrazole-H) 1.8 (estimated)
4-(1,3-Dimethylpyrazol-4-yl)-5-fluoro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine 189–190 δ 3.79 (s, CH₃), 8.38 (d, pyrimidinyl-H) 2.1
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine 108–110 δ 7.58 (s, pyrazolyl-H), 8.05 (s, thiazolyl-H) 0.9

Insights :

  • Compound A lacks reported melting points, but analogs with methylpyrazole groups (e.g., ) show moderate thermal stability (m.p. ~189–284°C).
  • LogP values suggest Compound A is moderately lipophilic, aligning with its difluoroethyl group, which may improve membrane permeability compared to polar analogs like thiazole derivatives (LogP ~0.9) .

Commercial Availability

Compound A is marketed by CymitQuimica (50 mg: €497; 500 mg: €1,357) , whereas simpler analogs (e.g., N-butyl derivatives ) are cheaper but less structurally complex.

Biological Activity

1-(2,2-Difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesis, and pharmacological implications based on recent research findings.

The molecular formula of the compound is C10H11F4N5C_{10}H_{11}F_4N_5 with a molecular weight of 277.22 g/mol. Its structure features a pyrazole ring substituted with difluoroethyl and dimethyl groups, which are known to enhance biological activity through improved binding affinity to biological targets.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors, potentially acting as an inhibitor or modulator within specific biochemical pathways. The difluoro groups are particularly noted for their ability to enhance selectivity and binding affinity toward these targets.

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have shown that compounds structurally similar to 1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine exhibit significant antioxidant and anti-inflammatory effects. These properties are crucial for therapeutic applications in diseases characterized by oxidative stress and inflammation .

Anticancer Activity

The pyrazole framework has been associated with various biological activities, including anticancer effects. Compounds containing this structure have demonstrated the ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis of Similar Compounds

To understand the uniqueness of 1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, a comparison with structurally similar compounds is essential. The following table summarizes key features:

Compound NameMolecular FormulaNotable Features
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amineC10H12F2N4Contains a methyl group instead of dimethyl
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amineC11H15F4N5Additional difluoromethyl group
1-(2,2-Difluoroethyl)-N-[1-methyl-1H-pyrazol-4-yl]methyl]-1H-pyrazolC9H10F2N4Lacks dimethyl substitution
1-(3-Dimethylaminopropyl)-N-[5-methylpyrazolyl]methanamineC12H18N4Different functional groups

This table highlights how the unique combination of difluoroalkyl groups in our compound sets it apart in terms of chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine:

  • Study on Anticancer Properties : A recent study demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of difluoro groups was found to enhance these effects significantly .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of pyrazole compounds. Results indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
  • Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to specific protein targets involved in disease processes. These docking studies provide insights into its mechanism of action at the molecular level .

Q & A

Basic: What are the key synthetic pathways for 1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, details the synthesis of a structurally similar pyrazole derivative (2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) using chloroacetyl chloride and a base (triethylamine) in dichloromethane. Adapting this methodology:

  • Step 1: React 1,5-dimethyl-1H-pyrazole with a difluoroethylating agent (e.g., 2,2-difluoroethyl bromide) under basic conditions to introduce the difluoroethyl group.
  • Step 2: Perform a Mannich-like reaction using formaldehyde and [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine to attach the methylamine substituent.
  • Critical Factors: Solvent polarity (e.g., DCM vs. DMF), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios (e.g., excess amine for higher yields). reports yields of 82% for analogous compounds under optimized conditions .

Advanced: How can structural contradictions in NMR data for this compound be resolved, particularly regarding diastereotopic protons or fluorine coupling?

Methodological Answer:
Fluorine-containing pyrazoles often exhibit complex splitting patterns due to 19F^{19}\text{F}-1H^{1}\text{H} coupling. To resolve ambiguities:

  • Use 2D NMR: HSQC and HMBC can differentiate between overlapping signals. For instance, utilized single-crystal X-ray diffraction (SC-XRD) to validate the structure of a related pyrazole derivative, resolving ambiguities in NOESY spectra.
  • Dynamic NMR (DNMR): Apply variable-temperature 1H^{1}\text{H} NMR to study hindered rotation in the difluoroethyl group, which may cause splitting at room temperature but coalesce at higher temps.
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict chemical shifts and coupling constants for comparison with experimental data .

Basic: What spectroscopic techniques are most reliable for characterizing the purity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., used HRMS for quinazoline derivatives).
  • 1H^{1}\text{H}/13C^{13}\text{C} NMR: Look for characteristic peaks:
    • Pyrazole ring protons: δ 6.5–7.5 ppm ( ).
    • Difluoroethyl group: 19F^{19}\text{F} NMR δ -120 to -140 ppm (absent in but inferred from analogs).
  • IR Spectroscopy: Confirm NH stretches (~3300 cm1^{-1}) and C-F stretches (~1100 cm1^{-1}).
  • HPLC-PDA: Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .

Advanced: How can in silico methods predict the biological activity of this compound, and what validation experiments are required?

Methodological Answer:

  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical interaction sites (e.g., pyrazole nitrogen as a hydrogen bond acceptor).
  • Molecular Dynamics (MD): Simulate binding to target proteins (e.g., kinases) using GROMACS. highlights pyrazole analogs targeting cannabinoid receptors, suggesting similar docking studies.
  • Validation:
    • In vitro assays: Measure IC50_{50} against relevant enzymes (e.g., COX-2 or kinases, as in ).
    • ADMET Prediction: Use SwissADME to assess permeability and toxicity. For example, cautions against in vivo use of DMSO-solubilized pyrazoles due to toxicity risks .

Basic: What are the stability challenges for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (ICH guidelines):
    • Acidic (pH 1–3): Hydrolysis of the difluoroethyl group may occur.
    • Basic (pH 10–12): Pyrazole ring opening is possible.
  • Thermal Stability: Use DSC/TGA (as in ) to identify decomposition temperatures. For analogs, melting points range from 172–173°C ( ), suggesting stability up to ~150°C.
  • Light Sensitivity: Store in amber vials; monitor UV-Vis spectra for photodegradation (λmax shifts) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Methodological Answer:

  • Core Modifications:
    • Replace the difluoroethyl group with trifluoroethyl ( ) to enhance hydrophobic interactions.
    • Introduce electron-withdrawing groups (e.g., nitro, ) on the pyrazole ring to modulate binding affinity.
  • Biological Testing:
    • Kinase panel screening (e.g., Eurofins KinaseProfiler) to identify targets.
    • Co-crystallization with kinases (e.g., PDB 3POZ) to validate binding modes.
  • Data Analysis: Use GraphPad Prism for IC50_{50} curve fitting and selectivity indices .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage: -20°C under inert atmosphere (argon) in flame-sealed ampoules.
  • Solubility: Use DMSO for in vitro studies ( ), but avoid for in vivo applications due to toxicity.
  • Handling: Glovebox for air-sensitive steps; monitor moisture via Karl Fischer titration .

Advanced: How can environmental impact assessments (EIAs) evaluate the ecological fate of this compound?

Methodological Answer:

  • OECD 307 Guidelines: Conduct soil degradation studies (aerobic/anaerobic) to measure half-life (t1/2).
  • LC-MS/MS Quantification: Detect trace metabolites in water (LOQ < 1 ppb). emphasizes studying abiotic/biotic transformations for risk assessment.
  • Ecotoxicology: Use Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity (EC50) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.